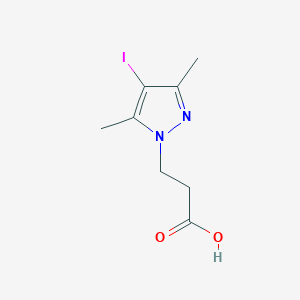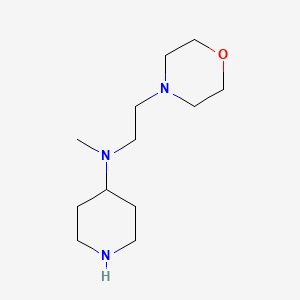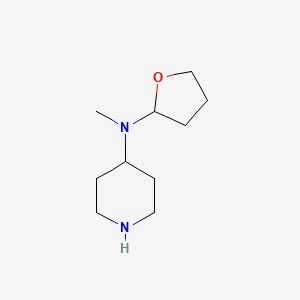
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the paper titled "3-(Diphenylphosphino)propanoic acid: An efficient ligand for the Cu-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides" discusses the use of 3-(diphenylphosphino)propanoic acid as a ligand in copper-catalyzed C-N coupling reactions, which could potentially be applied to the synthesis of the compound . Although the exact synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with other molecules. The paper "3,3-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: A tripodal N, N, O ligand for manganese and rhenium complexes – Syntheses and structures" provides insights into the structural aspects of a related compound, which could help infer the molecular geometry and potential binding sites of the compound of interest. X-ray crystallography is often used to determine the precise molecular structure, as indicated in the paper "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester" .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions due to their reactive sites. The paper "A SIMPLE AND RAPID SYNTHESIS OF 4H-4-OXO-1-BENZOPYRAN-3-YL AND 1,3-DIARYLPYRAZOL-4-YL PROPANOIC ACIDS" discusses the synthesis of pyrazol-4-yl propanoic acids, which could provide insights into the reactivity of the 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, particularly in the formation of C-C bonds and potential functional group transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The paper "Structure analysis and characterization of 3,4-dimethyl-1H-yl-pyrazole" describes the use of spectroscopic techniques such as infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry for the analysis of a pyrazole derivative. These techniques could be applied to determine the physical properties such as melting point, boiling point, solubility, and chemical properties like acidity, stability, and reactivity of the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound's synthesis is regiospecific, requiring careful identification by spectroscopic techniques. X-ray crystallography plays a crucial role in determining the structure unambiguously. This process highlights the compound's significance in advanced structural analysis and organic synthesis research (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Synthesis Methodologies
- The compound is involved in a variety of synthesis methods, including the use of Meldrum's acid for the production of related propanoic acids. This reflects its role in the development of efficient synthetic routes for pharmacologically relevant compounds (Reddy & Rao, 2006).
Development of Asymmetric Ligands and Complexes
- The compound contributes to the generation of asymmetric imine ligands and mixed-metal polynuclear complexes. This is significant for the exploration of new chemistries in ligand design and complex formation (Olguín & Brooker, 2011).
Synthesis of Derivatives and Pharmacological Activities
- Derivatives of the compound, specifically N,N-disubstituted propanamides and propanamines, demonstrate notable pharmacological activities like sedative and local anesthetic effects, indicating its potential in medicinal chemistry research (Bondavalli et al., 1990).
Comparative Synthesis Techniques
- The compound's derivatives are synthesized using different methods, such as diimide reduction, highlighting its role in comparative synthesis studies and the optimization of reaction conditions (Deepa et al., 2012).
Cytotoxicity Studies
- Derivatives of the compound have been studied for their cytotoxicity against specific cell lines, which is crucial for understanding their potential therapeutic applications (Zatonskaya et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKYOUULJSNVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

